5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1000933-23-2) is a heterocyclic compound with the molecular formula C₅H₈N₄S and a molecular weight of 156.21 g/mol . Its structure features a 1,2,4-triazole core substituted with an amino group at position 5, a cyclopropyl group at position 4, and a thiol group at position 2. This compound is primarily utilized as a building block in organic synthesis for pharmaceuticals and agrochemicals due to its reactive thiol and amino groups .
Properties
IUPAC Name |
3-amino-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-4-7-8-5(10)9(4)3-1-2-3/h3H,1-2H2,(H2,6,7)(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLNHBCKFNEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-23-2 | |
| Record name | 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazinate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods:
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the amino and cyclopropyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
Cyclopropyl vs. Aryl Groups :
- The cyclopropyl group in the target compound confers enhanced lipophilicity and ring strain , which may improve bioavailability compared to planar aryl substituents like phenyl or chlorophenyl . For example, Yucasin’s 4-chlorophenyl group enables π-π stacking with enzyme active sites, making it a potent inhibitor of auxin biosynthesis .
- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) increase electrophilicity, facilitating reactions like Schiff base formation , whereas electron-donating groups (e.g., NH₂ in the target compound) enhance antioxidant capacity by stabilizing radical intermediates .
Biological Activity: Antioxidant Potential: The amino and thiol groups in this compound likely contribute to radical scavenging, akin to 4-amino-5-phenyl derivatives (AT) and AP, which showed strong DPPH• and ABTS•⁺ quenching . Enzyme Inhibition: Unlike Yucasin (IC₅₀ ~10 µM for YUC inhibition) and phenyltriazole-thiols (nanomolar affinity for kinases) , the target compound’s cyclopropyl group may target distinct enzymes due to steric effects, though specific data are lacking.
Synthetic Utility: The thiol group enables versatile derivatization. For instance, 4-aminophenyl analogs undergo alkylation or Schiff base formation , while cyclopropyl-containing derivatives could serve as rigid scaffolds in drug design .
Molecular Docking and Computational Insights
- Triazole-thiols with phenyl groups (e.g., 5-R-4-phenyl derivatives) exhibit strong binding to anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) via hydrophobic and hydrogen-bonding interactions .
- Electron-donating substituents (e.g., NH₂, SH) correlate with higher antioxidant activity in DFT studies, suggesting that the target compound’s amino and thiol groups may synergize for free radical scavenging .
Biological Activity
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 1000933-23-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
Molecular Formula: CHNS
Molecular Weight: 156.21 g/mol
Structural Features:
- Contains a triazole ring.
- An amino group at the 5-position.
- A cyclopropyl group at the 4-position.
- A thiol group at the 3-position.
The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through its functional groups:
- Thiol Group: Capable of forming covalent bonds with cysteine residues in proteins.
- Amino Group: Participates in hydrogen bonding.
- Cyclopropyl Group: Engages in hydrophobic interactions.
Such interactions may influence enzyme activity and receptor binding, making this compound a candidate for further pharmacological studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Notably:
- Anti-Tubercular Activity: In vitro studies have shown that related triazole compounds exhibit promising anti-tuberculosis (TB) activity against Mycobacterium tuberculosis (MTB). For instance, derivatives similar to this compound demonstrated effective inhibition against both H37Rv and multi-drug-resistant strains at concentrations as low as 5.5 µg/mL .
Cytotoxicity Studies
Cytotoxic evaluations indicate that many triazole derivatives exhibit low toxicity towards human cell lines:
- Compounds tested showed IC values above 100 µM against various cancer cell lines, suggesting a favorable safety profile for further development .
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole | Similar functional groups | Antimicrobial |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Phenyl instead of cyclopropyl | Varies in potency |
| This compound | Unique cyclopropyl group | Anti-TB potential |
Case Studies and Research Findings
Research has indicated that the binding affinity of triazole compounds to key enzymes in MTB can be significant. For example:
- Target Identification: Molecular docking studies have identified MTB β-ketoacyl ACP synthase I (KasA) as a target for related triazole compounds. The binding energy calculations suggest that these compounds may inhibit KasA more effectively than traditional inhibitors like thiolactomycin (TLM) .
- Mechanistic Insights: The binding interactions involve hydrogen bonding with catalytic residues and steric hindrance that affects substrate access to the active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
